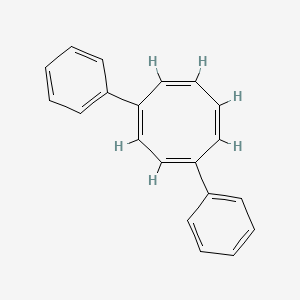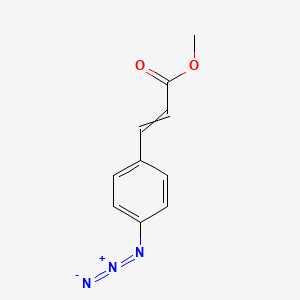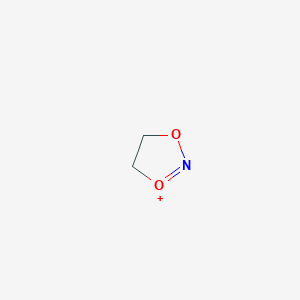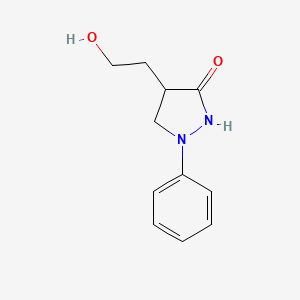
1,4-Dioxin, 2,3-dihydro-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioxin, 2,3-dihydro-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)- is an organic compound with a unique structure that includes a dioxin ring fused with a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxin, 2,3-dihydro-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2,3-dihydroxybenzoic acid as the starting material, which undergoes alkylation, azidation, Curtius rearrangement, hydrolysis, and salification to yield the desired product . The reaction conditions often include the use of solvents like acetone and reagents such as sulfuric acid and acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps like solvent extraction, purification through column chromatography, and crystallization to obtain the final product .
化学反応の分析
Types of Reactions
1,4-Dioxin, 2,3-dihydro-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
科学的研究の応用
1,4-Dioxin, 2,3-dihydro-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Dioxin, 2,3-dihydro-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A similar compound with a dioxin ring and trimethyl groups.
2,3-Dihydro-1,4-dioxine: Another dioxin derivative with similar structural features.
Uniqueness
This detailed article provides a comprehensive overview of 1,4-Dioxin, 2,3-dihydro-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
116809-86-0 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC名 |
5-(2,6,6-trimethylcyclohexen-1-yl)-2,3-dihydro-1,4-dioxine |
InChI |
InChI=1S/C13H20O2/c1-10-5-4-6-13(2,3)12(10)11-9-14-7-8-15-11/h9H,4-8H2,1-3H3 |
InChIキー |
HAVXKPYEYYVTRF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(CCC1)(C)C)C2=COCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide](/img/structure/B14295513.png)

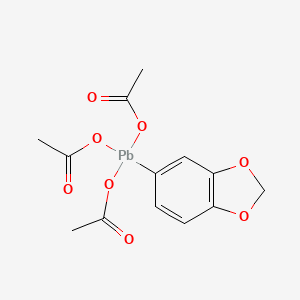


![5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B14295538.png)

![[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid](/img/structure/B14295550.png)

